Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate
Overview
Description
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be active in both the agrochemical and pharmaceutical industries .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives, which share a similar structure, are known to have significant impacts in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound has a molecular weight of 29668 , which may influence its bioavailability.
Result of Action
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .
Action Environment
The compound has a melting point of 46-48 degrees , which may influence its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with methyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Used in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- **M
Methyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar in structure but with a carbamate group instead of a butanoate group.
Properties
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-9(18)3-2-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGEOWYULCWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379533 | |
Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332361-10-1 | |
Record name | Methyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332361-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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